molecular formula C11H13NO4 B1421160 Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate CAS No. 1138444-25-3

Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate

Cat. No. B1421160
M. Wt: 223.22 g/mol
InChI Key: CCEYCRIDTIMCDW-FNORWQNLSA-N
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Description

“Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate” is a chemical compound with the empirical formula C11H13NO4 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .


Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of “Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate” from the web search results .


Molecular Structure Analysis

The molecular weight of “Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate” is 223.23 . The SMILES string representation of the molecule is COC(=O)\\C=C\\c1ccc(OC)c(OC)n1 .


Physical And Chemical Properties Analysis

“Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate” is a solid compound . More detailed physical and chemical properties were not found in the web search results .

Scientific Research Applications

  • Antimicrobial Activity : Saraei et al. (2016) synthesized novel acrylate monomers, which demonstrated moderate to good antibacterial and antifungal activities. These findings suggest potential applications of Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate in developing antimicrobial agents (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).

  • Solar Cell Applications : Kim et al. (2006) discussed the engineering of organic sensitizers for solar cells, indicating the potential use of Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate in solar energy technologies (Kim et al., 2006).

  • Organic Synthesis : Hamel & Girard (2000) explored the in situ generation of methyl acrylate, including Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate, for N-alkylation of heterocycles, suggesting its role in organic synthesis and chemical transformations (Hamel & Girard, 2000).

  • Catalysis and Polymerization : Wang et al. (2005) reported the use of Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate in catalysis and polymerization, specifically in the oxidation of acrylic acid to synthesize Methyl 3,3-dimethoxypropionate (Wang, Li, & Zhou, 2005).

  • Polymer Electronics : Bertran et al. (2007) conducted quantum chemical calculations on poly(3-thiophen-3-yl-acrylic acid methyl ester), a derivative of Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate, suggesting its application in the field of polymer electronics (Bertran et al., 2007).

  • Atmospheric Chemistry : Moreno et al. (2014) studied the atmospheric degradation processes of acrylate esters, including Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate, which is crucial for understanding their environmental impact and behavior (Moreno et al., 2014).

Safety And Hazards

“Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate” is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H318, which means it causes serious eye damage. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl (E)-3-(5,6-dimethoxypyridin-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-9-6-4-8(12-11(9)16-3)5-7-10(13)15-2/h4-7H,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEYCRIDTIMCDW-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C=CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N=C(C=C1)/C=C/C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673876
Record name Methyl (2E)-3-(5,6-dimethoxypyridin-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate

CAS RN

1138444-25-3
Record name Methyl (2E)-3-(5,6-dimethoxypyridin-2-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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